molecular formula C7H16ClNO2 B597025 (S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride CAS No. 1276055-49-2

(S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Cat. No.: B597025
CAS No.: 1276055-49-2
M. Wt: 181.66
InChI Key: HZQWRYHUNMXMLF-RGMNGODLSA-N
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Description

(S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride is a chiral compound with significant importance in various scientific fields. It is known for its applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound is characterized by its unique structure, which includes an aminomethyl group and a methylpentanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method includes the reductive amination of an appropriate aldehyde with an amine in the presence of a reducing agent . The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that may include basic or acidic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are crucial for understanding its therapeutic potential and optimizing its use in drug development .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)benzeneboronic acid hydrochloride
  • 4-(Aminomethyl)benzeneboronic acid pinacol ester hydrochloride

Uniqueness

(S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both aminomethyl and methylpentanoic acid groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

(2S)-2-(aminomethyl)-4-methylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(4-8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQWRYHUNMXMLF-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719289
Record name (2S)-2-(Aminomethyl)-4-methylpentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276055-49-2
Record name (2S)-2-(Aminomethyl)-4-methylpentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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